An In-depth Technical Guide to the Core Chemical Properties of Phosphorus Pentasulfide
An In-depth Technical Guide to the Core Chemical Properties of Phosphorus Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties of phosphorus pentasulfide (P₄S₁₀), a versatile and critical reagent in modern chemistry. With applications ranging from the synthesis of lubricant additives and pesticides to its crucial role as a thionating agent in drug development, a thorough understanding of its characteristics is paramount for researchers in the field.[1][2][3] This document details its structure, synthesis, reactivity, and key experimental protocols, presenting quantitative data in accessible formats and visualizing complex processes for enhanced comprehension.
Physical and Chemical Properties
Phosphorus pentasulfide is a yellow to greenish-yellow crystalline solid, often with a characteristic rotten-egg-like odor due to hydrolysis in the presence of moisture, which liberates hydrogen sulfide.[2][4] Its molecular formula is P₄S₁₀, though it is sometimes referred to by its empirical formula, P₂S₅.[4]
Table 1: Physical Properties of Phosphorus Pentasulfide
| Property | Value | References |
| Molecular Formula | P₄S₁₀ | [2][4] |
| Molar Mass | 444.50 g/mol | [4] |
| Appearance | Yellow to greenish-yellow crystalline solid | [2][4] |
| Odor | Rotten eggs (due to hydrolysis) | [2][4] |
| Density | 2.09 g/cm³ | [4][5] |
| Melting Point | 288 °C (550 °F; 561 K) | [4][6] |
| Boiling Point | 514 °C (957 °F; 787 K) | [4][6] |
| Solubility | Soluble in carbon disulfide.[4] Reacts with water and many other solvents like alcohols, DMSO, and DMF.[4] Insoluble in benzene, hot xylene, and hot anisole.[4] | [4] |
| Vapor Pressure | 1 mmHg (300 °C) | [4] |
Table 2: Spectroscopic Data for Phosphorus Pentasulfide
| Spectroscopic Technique | Key Features and Assignments | References |
| ³¹P NMR | Solid-state ³¹P NMR shows distinct resonances for the different phosphorus environments. The spectra can be complex and may disagree with earlier literature reports. Chemical shift anisotropies can distinguish between S=PS₃/₂ and PS₃/₂ units. | [1][7][8] |
| IR Spectroscopy | The solid-state IR spectrum shows characteristic absorption peaks. Key bands are observed around 707.8 cm⁻¹ and 540.8 cm⁻¹. These are attributed to terminal P=S and cage P-S-P stretching motions, respectively. | [5][9][10] |
| Raman Spectroscopy | The solid-state Raman spectrum provides complementary vibrational information. The spectra of P₄S₁₀ are assigned based on its solid-state symmetry. | [5] |
Molecular Structure and Synthesis
The molecular structure of phosphorus pentasulfide is analogous to that of adamantane and nearly identical to the structure of phosphorus pentoxide, featuring a tetrahedral P₄ core with bridging and terminal sulfur atoms.[4]
The primary industrial synthesis of P₄S₁₀ involves the reaction of liquid white phosphorus (P₄) with sulfur at temperatures above 300 °C.[4][7] This method was first reported by Berzelius in 1843.[4][7] An alternative synthesis route involves the reaction of elemental sulfur or pyrite (FeS₂) with ferrophosphorus.[4]
Chemical Reactivity and Key Applications
Phosphorus pentasulfide is a highly reactive compound, primarily utilized as a potent thionating agent in organic synthesis.[4][11] Its reactivity is dominated by the electrophilicity of the phosphorus atoms and the lability of the phosphorus-sulfur bonds.
P₄S₁₀ reacts vigorously with water and atmospheric moisture, undergoing hydrolysis to produce phosphoric acid (H₃PO₄) and hydrogen sulfide (H₂S), the latter being responsible for its characteristic odor.[4][12]
P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S[4]
The most significant application of P₄S₁₀ in research and drug development is its use as a thionating agent. It effectively converts a wide range of carbonyl-containing compounds, including ketones, esters, amides, and lactones, into their corresponding thiocarbonyl analogues (thioketones, thioesters, thioamides, and thiolactones).[4][5][12] These reactions typically require refluxing in an appropriate solvent such as benzene, dioxane, or acetonitrile.[4]
The mechanism of thionation is believed to involve the dissociation of P₄S₁₀ into P₂S₅, which then acts as the active thionating species.[4] The carbonyl oxygen attacks a phosphorus atom, leading to the formation of a four-membered ring intermediate that subsequently collapses to yield the thiocarbonyl compound and a phosphorus oxysulfide byproduct.
A notable application of this reactivity is the synthesis of Lawesson's reagent , a milder and more soluble thionating agent, which is prepared by reacting P₄S₁₀ with anisole.[1][2]
Phosphorus pentasulfide also reacts with other nucleophiles such as alcohols and amines.[1][4] For instance, its reaction with alcohols leads to the formation of dithiophosphoric acids, which are precursors to lubricant additives and pesticides like Parathion and Malathion.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving phosphorus pentasulfide.
This protocol describes a small-scale laboratory synthesis from red phosphorus and sulfur.[4]
Materials:
-
Red phosphorus (pre-dried): 1.67 g
-
Sulfur (resublimed): 4.33 g
-
Crucible with a tight-fitting cover
-
Hot plate
-
Mortar and pestle
-
Desiccator
-
Air-tight storage vessel
Procedure:
-
In a fume hood, combine the red phosphorus and resublimed sulfur in the crucible.
-
Place the cover on the crucible and gently heat the mixture on a hot plate to approximately 300 °C.
-
Maintain this temperature for 5 minutes. Caution: Do not open the hot crucible as the contents may ignite and release toxic gases.[4]
-
Allow the crucible to cool to room temperature in a desiccator.
-
Once cooled, carefully open the crucible in a well-ventilated area or fume hood.
-
Transfer the solid product to a mortar and grind it into a fine powder. The product should be a greenish-yellow powder.
-
Store the phosphorus pentasulfide in a labeled, air-tight container.
This procedure outlines the conversion of a ketone to its corresponding thioketone using P₄S₁₀.[5]
Materials:
-
Ketone (e.g., benzophenone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene or xylene
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the ketone and a suitable amount of anhydrous toluene or xylene to form a solution or suspension.
-
Add phosphorus pentasulfide to the mixture. The molar ratio of P₄S₁₀ to the ketone may vary depending on the substrate, but a ratio of 0.25 to 0.5 equivalents of P₄S₁₀ per equivalent of carbonyl group is a common starting point.
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will vary depending on the product's properties but generally involves filtering off any insoluble phosphorus byproducts and removing the solvent under reduced pressure.
-
The crude thioketone can then be purified by recrystallization or column chromatography.
This protocol describes the conversion of an amide to a thioamide.
Materials:
-
Amide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous dioxane
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the amide in anhydrous dioxane.
-
Add P₄S₁₀ to the solution.
-
Heat the mixture to reflux with stirring until the reaction is complete as indicated by TLC.
-
Cool the reaction to room temperature.
-
The workup typically involves a simple hydrolytic process to remove phosphorus-containing byproducts, followed by extraction of the thioamide into an organic solvent.
-
The organic layer is then dried, and the solvent is evaporated to yield the crude thioamide, which can be further purified.
Safety and Handling
Phosphorus pentasulfide is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a flammable solid that can be ignited by friction or in the presence of moisture.[1][12]
-
Reactivity with Water: It reacts violently with water, releasing toxic and flammable hydrogen sulfide gas.[9][12] Therefore, it must be stored in a dry, well-ventilated area away from moisture and water sources.[9][10]
-
Toxicity: It is harmful if inhaled or swallowed.[9] Due to the release of H₂S upon contact with moisture, it should always be handled in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[9][10]
This guide serves as a foundational resource for understanding the core chemical properties and applications of phosphorus pentasulfide. For specific applications and advanced synthetic procedures, consulting the primary literature is highly recommended.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infrared and Raman spectra of some phosphorus sulphides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
